molecular formula C9H15N3OS B13198125 4-Cyclopropyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol

4-Cyclopropyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13198125
M. Wt: 213.30 g/mol
InChI Key: GXDLXMGLRIHPFR-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is notable for its unique structural features, including a cyclopropyl group and a methoxypropan-2-yl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Attachment of the Methoxypropan-2-yl Group: This step involves the alkylation of the triazole ring with a suitable alkylating agent, such as 2-methoxypropan-2-yl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form dihydrotriazole derivatives.

    Substitution: The methoxypropan-2-yl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Alkyl halides or aryl halides in the presence of a base, such as sodium hydride, are commonly employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

4-Cyclopropyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-5-(2-hydroxypropan-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-Cyclopropyl-5-(2-methylpropan-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-Cyclopropyl-5-(2-ethoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Cyclopropyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a cyclopropyl group and a methoxypropan-2-yl group. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

4-cyclopropyl-3-(2-methoxypropan-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H15N3OS/c1-9(2,13-3)7-10-11-8(14)12(7)6-4-5-6/h6H,4-5H2,1-3H3,(H,11,14)

InChI Key

GXDLXMGLRIHPFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NNC(=S)N1C2CC2)OC

Origin of Product

United States

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